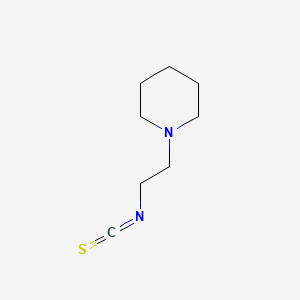

2-Piperidinoethyl isothiocyanate

Description

Contextualizing 2-Piperidinoethyl Isothiocyanate within the Broader Class of Isothiocyanates

Significance of Isothiocyanates in Medicinal Chemistry and Biological Sciences

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group –N=C=S. wisdomlib.org They are most notably derived from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing compounds abundant in cruciferous vegetables like broccoli, watercress, and cabbage. oregonstate.edufoodandnutritionjournal.orgtaylorandfrancis.com When plant cells are damaged, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their conversion into isothiocyanates. foodandnutritionjournal.orgresearchgate.net

The significance of isothiocyanates in medicinal chemistry stems from their high chemical reactivity. foodandnutritionjournal.org The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic groups on important biological molecules such as proteins and glutathione, forming dithiocarbamates or thiocarbamates. nih.gov This reactivity is believed to be the basis for many of their biological effects, including their well-documented chemopreventive activities. nih.govnih.gov This bioactivity has made both natural and synthetic isothiocyanates subjects of intense research for their potential health benefits. researchgate.netnih.gov

Overview of Established Biological Activities of Isothiocyanates (e.g., anticarcinogenic, anti-inflammatory, antimicrobial, neuroprotective)

Research has established that isothiocyanates possess a wide array of biological activities. nih.gov

Anticarcinogenic: This is one of the most studied properties of isothiocyanates. nih.gov They can modulate the metabolism of carcinogens by inhibiting Phase I enzymes that activate them and inducing Phase II detoxifying enzymes that promote their elimination. oregonstate.edutaylorandfrancis.com Compounds like sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) have been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) in various cancer cell lines. nih.govnih.gov Another mechanism involves the inhibition of histone deacetylases (HDACs), which can affect the epigenetic regulation of gene expression. oregonstate.edu

Anti-inflammatory: Isothiocyanates exhibit anti-inflammatory properties by interfering with cytokine production and signaling pathways. nih.gov They can inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses. foodandnutritionjournal.org

Antimicrobial: ITCs have demonstrated broad-spectrum antimicrobial effects against bacteria and fungi. foodandnutritionjournal.orgmdpi.com Their ability to depolarize the mitochondrial membrane in bacterial cells contributes to this activity. foodandnutritionjournal.org Studies have shown that aromatic isothiocyanates, such as phenethyl isothiocyanate (PEITC), can be particularly effective, likely due to their ability to cross bacterial membranes. mdpi.com

Neuroprotective: Several isothiocyanates are liposoluble molecules capable of crossing the blood-brain barrier, which allows them to exert effects within the central nervous system. mdpi.com Their neuroprotective properties are often linked to the activation of the Nrf2 pathway, which regulates genes involved in protecting against oxidative stress. foodandnutritionjournal.orgresearchgate.net Sulforaphane, for instance, has been extensively studied for its potential role in preventing neurodegeneration. researchgate.netmdpi.com

Research Trajectories of this compound in Academic Literature

The research focus on this compound differs significantly from that of well-known isothiocyanates like sulforaphane or PEITC. The existing academic and commercial literature does not detail direct biological activities of this compound but instead highlights its application as a chemical reactant or synthetic intermediate. sigmaaldrich.comsigmaaldrich.com

Its primary documented use is as a starting material for the synthesis of various classes of compounds, including:

Urea (B33335) and thiourea (B124793) derivatives: These have been investigated as potential antimalarial chemotherapeutics. sigmaaldrich.comlookchem.comsigmaaldrich.com

Neuropeptides S antagonists: It serves as a building block for creating molecules designed to block specific neuropeptide receptors. sigmaaldrich.comlookchem.comsigmaaldrich.com

N-substituted imidazoles: The compound is used in the construction of imidazole-based structures. sigmaaldrich.comlookchem.comsigmaaldrich.com

Thio-containing compounds: It is generally employed as a reactant for introducing the thio-functional group into larger, more complex molecules. sigmaaldrich.comsigmaaldrich.com

Therefore, the research trajectory for this compound is not as an end-product for biological study, but rather as a versatile tool for synthetic chemists to build other novel compounds with potential pharmacological applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-isothiocyanatoethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c11-8-9-4-7-10-5-2-1-3-6-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTVCPOROYMLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375170 | |

| Record name | 2-Piperidinoethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32813-24-4 | |

| Record name | 2-Piperidinoethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidinoethyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Chemical Transformations Involving 2 Piperidinoethyl Isothiocyanate

Established Synthetic Pathways for 2-Piperidinoethyl Isothiocyanate

The synthesis of isothiocyanates, including this compound, has traditionally been dominated by methods involving highly toxic reagents. However, significant progress has been made in developing more efficient and safer synthetic routes.

Amine-Based Synthesis via Dithiocarbamate (B8719985) Intermediates

A prevalent and well-established method for synthesizing isothiocyanates proceeds through the formation of a dithiocarbamate salt intermediate. nih.govcbijournal.com This two-step approach begins with the reaction of a primary amine, in this case, 2-piperidinoethanamine, with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt. cbijournal.comchemrxiv.org This intermediate is then subjected to a desulfurization reaction to yield the target isothiocyanate. chemrxiv.org

The general mechanism involves the nucleophilic attack of the primary amine on the carbon of carbon disulfide, followed by deprotonation by a base to form the dithiocarbamate anion. This salt can be isolated or, more commonly, generated in situ before the addition of a desulfurizing agent. nih.gov

The critical step in this pathway is the decomposition of the dithiocarbamate salt, which is facilitated by a variety of desulfurizing agents. nih.govchemrxiv.org The choice of reagent can depend on the substrate's functional groups and the desired reaction conditions. cbijournal.com

One effective desulfurizing agent is Iron(III) Chloride (FeCl₃) . Research has shown that iron(III) chloride is effective for the decomposition of dithiocarbamate salts to produce isothiocyanates. cbijournal.com Another modern and efficient reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) . This reagent has been successfully used for the one-pot, two-step synthesis of various alkyl and aryl isothiocyanates from their corresponding primary amines. The process involves the initial formation of the dithiocarbamate intermediate with carbon disulfide and a base, followed by microwave-assisted desulfurization with DMT/NMM/TsO⁻, affording high yields of the isothiocyanate product.

Below is a table summarizing various desulfurizing agents used in the conversion of dithiocarbamates to isothiocyanates.

| Desulfurizing Agent | Typical Reaction Conditions | Notes |

| Iron(III) Chloride (FeCl₃) | Effective for decomposition of dithiocarbamate salts. cbijournal.com | A simple and practical choice. cbijournal.com |

| DMT/NMM/TsO⁻ | Microwave irradiation, 3 min, 90 °C. | Environmentally friendly, high yields (up to 92%). |

| Tosyl Chloride | Reaction time of 30 minutes. | Allows for in situ generation of dithiocarbamate salts, high yields (75-97%). nih.gov |

| Hydrogen Peroxide | - | Considered a good method for non-chiral isothiocyanates. nih.gov |

| Lead Nitrate | - | A traditional metal-based reagent. nih.govchemrxiv.org |

| Copper(II) Sulfate | Room temperature. | Catalyst is cheap, readily available, and air-stable. nih.gov |

| Phosgene | - | Reaction proceeds smoothly with dithiocarbamate salts. cbijournal.com |

Sustainable Synthesis Approaches

In response to the environmental and safety concerns associated with traditional methods that use toxic reagents like thiophosgene (B130339) or carbon disulfide, greener synthetic routes are being developed. chemrxiv.org A notable sustainable approach is the amine-catalyzed sulfurization of isocyanides with elemental sulfur.

This method involves the reaction of an isocyanide with elemental sulfur, which is an abundant and low-cost byproduct of the petroleum industry. The reaction is catalyzed by a catalytic amount of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chemrxiv.org The use of tertiary amines as catalysts is crucial as they promote the formation of the isothiocyanate without undergoing subsequent reactions to form thioureas, which can occur with primary or secondary amines. This catalytic process can be conducted under moderate heating (e.g., 40 °C) in benign solvents like Cyrene™ or γ-butyrolactone (GBL), achieving moderate to high yields of the isothiocyanate product. chemrxiv.org

The proposed mechanism involves the nucleophilic attack of the amine catalyst on the elemental sulfur ring, leading to the formation of polysulfur chains. These chains then react with the isocyanide to generate the isothiocyanate.

The table below details the reaction conditions for this sustainable synthesis.

| Catalyst | Solvent | Temperature | Yield |

| DBU (2 mol%) | Cyrene™ | 40 °C | Moderate to High (34–95%) |

| DBU (2 mol%) | γ-butyrolactone (GBL) | 40 °C | Moderate to High (34–95%) |

Utilization of this compound as a Reagent in Organic Synthesis

This compound is not only a synthetic target but also a valuable reagent for constructing more complex molecular architectures, particularly in the field of organocatalysis.

Formation of Bifunctional Organocatalysts

A primary application of this compound is in the synthesis of bifunctional organocatalysts, specifically those based on a thiourea (B124793) scaffold. Thiourea derivatives are highly effective organocatalysts due to their ability to act as hydrogen bond donors, activating electrophiles in a reaction. When the thiourea moiety is combined with a basic functional group, such as the piperidine (B6355638) ring in this compound, a bifunctional catalyst is created. This catalyst can simultaneously activate both the nucleophile (via the basic amine) and the electrophile (via the thiourea hydrogen bonds).

The synthesis of these bifunctional catalysts is typically achieved through the straightforward reaction of the isothiocyanate group of this compound with a suitable chiral primary amine. This coupling reaction forms a chiral thiourea that incorporates the piperidine base. These catalysts have proven to be highly effective in a variety of asymmetric transformations, including Michael additions, promoting high yields and enantioselectivity.

Synthesis of Tri-Substituted Methane (B114726) Derivatives

Information regarding the specific use of this compound for the synthesis of tri-substituted methane derivatives is not available in the reviewed scientific literature.

Derivatization to Thiourea Analogues via Reaction with Aziridines

The reaction of isothiocyanates with aziridines represents a potential route for the synthesis of thiourea analogues with a three-membered ring system. However, based on a comprehensive review of the available scientific literature, no specific studies detailing the reaction of this compound with aziridines to form thiourea analogues have been identified. General methodologies for the synthesis of thiourea derivatives from isothiocyanates and amines are well-established, but specific experimental data for the reaction with aziridines as the amine component and this compound as the isothiocyanate partner are not present in the reviewed literature.

Preparation of Carbothioimidates and Potential Chemotherapeutic Agents

Carbothioimidates, also known as S-alkyl thiocarbamates, are compounds with potential applications in medicinal chemistry. The synthesis of these compounds can be achieved through various methods, including the reaction of isothiocyanates with suitable reagents. rsc.org However, a detailed search of the scientific literature did not yield any specific examples or methodologies for the preparation of carbothioimidates directly from this compound. While general synthetic routes to carbothioimidates exist, their application to this particular isothiocyanate has not been described in the available research.

Reactions with Primary Amines to Form Thioureas

The reaction of isothiocyanates with primary amines is a classical and highly efficient method for the synthesis of unsymmetrically substituted thioureas. nih.govresearchgate.netorganic-chemistry.org This reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbon atom of the isothiocyanate group. The resulting adduct then undergoes proton transfer to yield the stable thiourea.

In the context of this compound, its reaction with various primary amines would lead to a diverse library of N-(2-(piperidin-1-yl)ethyl)thiourea derivatives. These compounds could be of interest for biological screening, as thiourea derivatives are known to exhibit a wide range of pharmacological activities. nih.govnih.gov For instance, the reaction with aromatic amines would yield N-aryl-N'-(2-(piperidin-1-yl)ethyl)thioureas.

Table 1: General Reaction for the Synthesis of Thioureas from this compound and Primary Amines

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | R-NH₂ (Primary Amine) | N-(2-(piperidin-1-yl)ethyl)-N'-R-thiourea | Inert solvent (e.g., THF, CH₂Cl₂), Room temperature or mild heating |

Note: This table represents a generalized reaction scheme. Specific conditions and yields would vary depending on the nature of the primary amine (R-NH₂).

Reactions with Thiol Groups to Form Dithiocarbamates

Isothiocyanates readily react with thiol groups (mercaptans) to form dithiocarbamates. researchgate.net This reaction involves the nucleophilic addition of the sulfur atom of the thiol to the carbon atom of the isothiocyanate. The reaction is typically carried out under mild conditions and is often reversible.

The reaction of this compound with various thiols would produce a range of S-substituted N-(2-(piperidin-1-yl)ethyl)dithiocarbamates. These compounds could also be of interest for their potential biological activities. The reaction conditions generally involve combining the isothiocyanate and the thiol in a suitable solvent.

Similar to the reaction with primary amines, while the general transformation is a fundamental reaction of isothiocyanates, specific studies focusing on the reaction of this compound with a diverse set of thiols, including detailed experimental data, are not extensively reported in the reviewed scientific literature.

Table 2: General Reaction for the Synthesis of Dithiocarbamates from this compound and Thiols

| Reactant 1 | Reactant 2 | Product | General Conditions |

| This compound | R-SH (Thiol) | S-R-N-(2-(piperidin-1-yl)ethyl)dithiocarbamate | Inert solvent, Room temperature |

Note: This table illustrates a generalized reaction. The specific conditions and yields would depend on the particular thiol (R-SH) used.

Molecular Mechanisms and Biological Activities of 2 Piperidinoethyl Isothiocyanate and Its Derivatives

Investigation of Macrophage Migration Inhibitory Factor (MIF) Inhibition

2-Piperidinoethyl isothiocyanate belongs to a class of isothiocyanate (ITC)-based irreversible inhibitors of Macrophage Migration Inhibitory Factor (MIF). nih.govepfl.ch MIF is a multifunctional protein and a key proinflammatory cytokine involved in the pathogenesis of various inflammatory and autoimmune diseases. nih.govepfl.chnih.gov The inhibitory mechanism of ITCs involves direct interaction with the MIF protein, leading to the modulation of its biological functions. nih.govepfl.ch

Isothiocyanates, including this compound (referred to in studies as 2PITC), have been shown to be potent, irreversible inhibitors of the tautomerase activity of MIF. nih.govnih.gov The inhibitory action is attributed to the high reactivity of the isothiocyanate functional group. nih.gov In one study, this compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 3.09 μM against MIF tautomerase activity. nih.gov This irreversible inhibition effectively blocks the enzyme's catalytic function. nih.gov

Table 1: IC₅₀ Values of Various Isothiocyanates for MIF Tautomerase Inhibition This interactive table provides the half-maximal inhibitory concentration (IC₅₀) values for several isothiocyanate compounds, demonstrating their potency in inhibiting the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF).

| Compound | IC₅₀ (μM) |

|---|---|

| Benzyl isothiocyanate (BITC) | 0.79 |

| Allyl isothiocyanate (AITC) | 3.69 |

| Ethyl isothiocyanate (EITC) | 11.10 |

| Methyl isothiocyanate (MITC) | 1.43 |

| This compound (2PITC) | 3.09 |

Data sourced from biochemical assays reported in scientific literature. nih.gov

The inhibitory mechanism of isothiocyanates involves the covalent modification of the MIF protein. nih.govnih.gov Detailed biochemical and structural studies have revealed that this modification occurs specifically at the N-terminal proline residue (Pro-1). nih.govepfl.ch This proline residue is a critical component of the MIF tautomerase catalytic site. nih.gov By forming a covalent bond with Pro-1, this compound and its analogues block the active site, leading to the loss of enzymatic activity. nih.govepfl.ch This targeted modification is a key feature of this class of MIF inhibitors. nih.gov

The structural alterations induced by isothiocyanate inhibitors translate into a reduction of MIF's biological activities beyond its enzymatic function. nih.govepfl.ch One of the crucial immunoregulatory functions of MIF is its ability to override the anti-inflammatory effects of glucocorticoids. nih.govnih.gov Isothiocyanate-based inhibitors have been shown to significantly reduce this MIF-mediated glucocorticoid overriding. nih.govepfl.ch Furthermore, these compounds also diminish MIF-induced phosphorylation of Akt, a key protein in cellular signaling pathways. nih.govepfl.ch These findings demonstrate that modifying the tertiary structure of MIF can effectively modulate its broader biological functions in vivo. nih.gov

Antimicrobial Research

The antimicrobial potential of compounds containing isothiocyanate and piperidine (B6355638) moieties has been a subject of scientific inquiry. Isothiocyanates are known for their antimicrobial action against a range of pathogens, while piperidine rings are a common feature in many pharmaceutical agents. biointerfaceresearch.commdpi.com

Research into related compounds has provided insights into potential antibacterial activities. For instance, various isothiocyanates have demonstrated effectiveness against both Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria. mdpi.comresearchgate.net The antimicrobial efficacy is often dependent on the specific chemical structure of the isothiocyanate. researchgate.net Aromatic isothiocyanates, for example, are suggested to be more effective due to their ability to penetrate bacterial membrane structures. mdpi.com

Studies on synthetic piperidine derivatives have also shown activity against both types of bacteria. In one study evaluating new piperidine compounds, activity was observed against the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. biointerfaceresearch.com

Table 2: In Vitro Antibacterial Activity of Selected Piperidine Derivatives This interactive table summarizes the antibacterial screening results for synthesized piperidine derivatives against representative Gram-positive and Gram-negative bacteria using the disc diffusion method.

| Compound | Bacterial Strain | Type | Result |

|---|---|---|---|

| Piperidine Derivative 1 | Staphylococcus aureus | Gram-positive | Moderately Active |

| Piperidine Derivative 1 | Escherichia coli | Gram-negative | Active |

| Piperidine Derivative 2 | Staphylococcus aureus | Gram-positive | Good Activity |

| Piperidine Derivative 2 | Escherichia coli | Gram-negative | Active |

Activity is compared against a standard drug, chloramphenicol. Data sourced from in vitro screening studies. biointerfaceresearch.com

Comparative Analysis of Antimicrobial Efficacy of Derivatives (e.g., against Methicillin-Resistant Staphylococcus aureus (MRSA))

Isothiocyanates (ITCs), the chemical class to which this compound belongs, have demonstrated notable antimicrobial properties. The efficacy of these compounds is highly dependent on their specific chemical structure. nih.govnih.gov Studies comparing various ITC derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) reveal significant differences in their antibacterial effectiveness.

Research evaluating purified ITCs from cruciferous plants against MRSA isolates from diabetic foot ulcers has shown a strong correlation between the compound's structure and its antimicrobial power. nih.gov Benzyl-isothiocyanate (BITC) and 2-phenylethyl-isothiocyanate (PEITC) consistently show greater activity against MRSA compared to allyl-isothiocyanate (AITC). nih.govmdpi.com In disc diffusion assays, BITC and PEITC produced larger zones of inhibition than AITC. mdpi.com

Minimum Inhibitory Concentration (MIC) assays confirm these findings, with BITC and PEITC displaying lower MIC values, indicating higher potency. nih.govmdpi.com For instance, BITC was found to be the most effective, with MIC values ranging from 2.9 to 110 µg/mL and an antibacterial activity rate up to 87%. nih.govnih.gov Furthermore, BITC's action was determined to be primarily bactericidal against a majority of the MRSA isolates tested, whereas PEITC and AITC were essentially bacteriostatic. nih.gov The enhanced effectiveness of aromatic ITCs like BITC and PEITC is attributed to their ability to more readily cross bacterial membrane structures compared to aliphatic ITCs like AITC. mdpi.com The lipophilic and electrophilic properties of BITC may allow it to better penetrate bacterial structures and interfere with the bacterial redox system. nih.gov

Table 1: Comparative Antimicrobial Activity of Isothiocyanate Derivatives against MRSA Data synthesized from studies on multiple MRSA isolates. nih.govnih.govmdpi.com

| Isothiocyanate Derivative | General Structure | Antimicrobial Activity vs. MRSA | Predominant Mode of Action |

|---|---|---|---|

| Benzyl-isothiocyanate (BITC) | Aromatic | High (MIC: 2.9 - 110 µg/mL) | Bactericidal |

| 2-Phenylethyl-isothiocyanate (PEITC) | Aromatic | High | Bacteriostatic |

| Allyl-isothiocyanate (AITC) | Aliphatic | Low | Bacteriostatic |

Exploration of Enzyme Inhibition and Receptor Antagonism

The gut microbiota plays a critical role in metabolizing dietary choline (B1196258) into trimethylamine (B31210) (TMA). mdpi.comfao.org This TMA is then absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to an increased risk of cardiovascular diseases like atherosclerosis. nih.govgoogle.com Consequently, inhibiting the initial conversion of choline to TMA by gut bacteria is a key therapeutic target. mdpi.comnih.gov The enzymatic pathway responsible for this conversion primarily involves a choline TMA-lyase enzyme complex, such as CutC/D. mdpi.comelifesciences.org

Research and patent literature indicate that isothiocyanate compounds are potential inhibitors of this microbial TMA production. google.comgoogle.com Methods have been developed to screen for and synthesize compounds that can inhibit the bacterial conversion of choline to TMA. google.com These methods target the choline TMA-lyase activity. nih.govelifesciences.org While specific studies on this compound are not detailed, the general class of isothiocyanates has been identified for its potential in this area. google.com The development of non-lethal small molecule inhibitors of this pathway is an active area of research, with compounds like 3,3-dimethyl-1-butanol (B44104) (DMB) demonstrating the principle of reducing TMA formation and subsequent TMAO levels in animal models. nih.govescholarship.org This suggests that the electrophilic nature of the isothiocyanate group could interfere with the function of bacterial choline TMA-lyase.

The Neuropeptide S (NPS) system is involved in regulating a variety of central nervous system processes, and its modulation is a target for treating conditions like substance abuse disorders. nih.govmdpi.com Blockade of the Neuropeptide S receptor (NPSR) has shown promise in therapeutic applications. mdpi.comrti.org

Notably, This compound has been used directly as a reactant in the synthesis of novel NPSR antagonists. nih.gov In one study, it was reacted with an amine to create a thiourea (B124793) derivative (compound 28) that was evaluated for its antagonist activity at the NPSR. nih.gov This direct use highlights its value as a building block for creating pharmacologically active molecules targeting this specific receptor. Further supporting this potential, commercial suppliers list "Neuropeptides S antagonist" as a known application for this compound. sigmaaldrich.com Structure-activity relationship studies on other NPSR antagonists show that lipophilic substituents of a specific size are preferred at the receptor site, a characteristic that the piperidine group of this compound provides. nih.gov

Protein Target Identification and Interactions

A primary mechanism of action for isothiocyanates is their ability to form covalent bonds with cellular proteins. nih.govresearchgate.net The isothiocyanate group (-N=C=S) is a potent electrophile, making it reactive toward nucleophilic groups found in proteins. nih.govnih.gov

The most well-documented reaction is with the thiol group of cysteine residues. nih.govnih.gov The sulfur atom in cysteine is highly nucleophilic, especially in its thiolate form, and readily attacks the central carbon of the isothiocyanate group. nih.govnih.gov This reaction, known as thiocarbamation, forms a stable covalent adduct. nih.gov This reactivity is not indiscriminate; studies using radiolabeled ITCs show that they bind selectively to a small subset of cellular proteins. nih.govcedarville.edu

In addition to cysteine, other nucleophilic sites on proteins can be targets. These include the primary amines found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. nih.govnih.gov While reaction with lysine is possible, selective modification of the N-terminal amine is a known strategy in protein chemistry, highlighting the potential for this type of interaction. nih.gov The specific microenvironment of the amino acid residue within the folded protein structure significantly influences its reactivity with an ITC. researchgate.net

Proteomic studies have been employed to identify the specific cellular proteins that are covalently modified by isothiocyanates. nih.govcedarville.edu Among the more than 30 potential targets identified, the cytoskeletal protein tubulin has been shown to be a major target. nih.govnih.gov

Tubulin is the protein subunit that polymerizes to form microtubules, which are essential for cell division, motility, and intracellular transport. nih.gov Studies have demonstrated that ITCs such as PEITC and SFN covalently bind to cysteine residues on tubulin. nih.gov This binding disrupts the dynamics of microtubule polymerization, leading to an arrest of the cell cycle in the G2/M phase and the induction of apoptosis. nih.govnih.gov The potency of different ITCs in inhibiting cell proliferation and inducing mitotic arrest correlates with their ability to bind to tubulin and disrupt microtubule formation. nih.gov

Beyond tubulin, a number of other protein targets for ITCs have been identified, suggesting a multi-targeted mechanism of action. These targets are involved in various critical cellular processes. nih.govcedarville.edu

Table 2: Potential Protein Targets of Isothiocyanates Identified via Proteomics Based on studies with various ITC derivatives. nih.govresearchgate.netcedarville.edu

| Protein Target | Cellular Function |

|---|---|

| Tubulin (α and β) | Cytoskeleton formation, cell division |

| Proteasome subunits | Protein degradation, cell cycle regulation |

| Mitochondrial proteins (e.g., ATP synthase, Cytochrome c oxidase) | Energy production, apoptosis |

| Heat shock proteins (e.g., Hsp60, Hsp10) | Protein folding and stress response |

| Thioredoxin-dependent peroxide reductase | Redox regulation |

Advanced Analytical and Spectroscopic Methodologies for 2 Piperidinoethyl Isothiocyanate Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for isolating and quantifying 2-piperidinoethyl isothiocyanate from complex mixtures, such as reaction media or biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates. For compounds like this compound, HPLC methods often involve derivatization to enhance detection and separation. A common approach is the derivatization with N-acetyl-L-cysteine (NAC) to form dithiocarbamates, which can then be analyzed by HPLC coupled with a diode-array detector (DAD). mostwiedzy.pl This method has been validated for various natural isothiocyanates and demonstrates good linearity, recovery, and low limits of detection. mostwiedzy.pl The selection of a specific wavelength, such as 272 nm, is often employed for monitoring the separated compounds. mostwiedzy.pl The identity of the peaks can be further confirmed by coupling the HPLC system to a mass spectrometer. mostwiedzy.pl

| Parameter | Details |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Detector | Diode-Array Detector (DAD), Mass Spectrometer (MS) |

| Derivatization | Often required for isothiocyanates, e.g., with N-acetyl-L-cysteine (NAC) |

| Typical Wavelength | 272 nm for dithiocarbamate (B8719985) derivatives |

| Application | Separation and quantification of isothiocyanates from various samples |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds, including some isothiocyanates. GC, often coupled with a Flame Ionization Detector (GC-FID), can be used to determine the concentration of isothiocyanates in various samples. rjptonline.org For instance, GC-FID has been utilized to analyze the levels of allyl isothiocyanate in mustard oil. rjptonline.org While direct GC analysis of this compound is less commonly reported in the provided context, the principles of GC are applicable, particularly if the compound or its derivatives are sufficiently volatile and thermally stable.

| Parameter | Details |

| Technique | Gas Chromatography (GC) |

| Detector | Flame Ionization Detector (FID) |

| Application | Analysis of volatile isothiocyanates |

| Sample Requirement | Compound must be volatile and thermally stable |

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS/MS) for Direct Analysis

Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) offers a highly sensitive and selective method for the direct analysis of compounds in complex mixtures. This technique provides comprehensive chemical fingerprinting and has been applied to investigate the chemical diversity of plant extracts containing various bioactive compounds. nih.gov The high-resolution capability allows for the accurate mass measurement of parent and fragment ions, aiding in the confident identification of analytes. sciex.com While a specific application for this compound is not detailed in the provided search results, the methodology is well-suited for its analysis, enabling both quantification and structural confirmation in a single run. nih.gov

| Parameter | Details |

| Technique | Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS/MS) |

| Key Advantage | High sensitivity, selectivity, and accurate mass measurement |

| Application | Direct analysis, chemical fingerprinting, and identification of compounds in complex mixtures |

| Ionization Mode | Positive ionization mode often provides comprehensive information |

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for elucidating the precise chemical structure of this compound and for mapping its interactions with other molecules, which is crucial for understanding reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, Heteronuclear Single Quantum Coherence (HSQC)) for Structural Elucidation and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H-NMR and ¹³C-NMR: One-dimensional ¹H-NMR and ¹³C-NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. For the piperidine (B6355638) ring, the chemical shifts of the protons are typically observed in the aliphatic region of the ¹H-NMR spectrum. chemicalbook.com Similarly, the carbon atoms of the piperidine ring and the ethyl isothiocyanate chain will have characteristic chemical shifts in the ¹³C-NMR spectrum. researchgate.net It is worth noting that the carbon of the isothiocyanate group (-N=C=S) can sometimes exhibit signal broadening or near-silence in ¹³C-NMR spectra due to the structural flexibility of this group. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a two-dimensional NMR technique that correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. wikipedia.orgpressbooks.pub This experiment is invaluable for unambiguously assigning the proton and carbon signals in the spectrum of this compound. youtube.com An HSQC spectrum displays peaks that show which proton is attached to which carbon atom, providing a clear map of the molecule's connectivity. walisongo.ac.id

| Technique | Information Provided | Application to this compound |

| ¹H-NMR | Chemical environment of hydrogen atoms | Elucidation of the proton structure of the piperidine ring and the ethyl chain. |

| ¹³C-NMR | Chemical environment of carbon atoms | Identification of the carbon skeleton, though the isothiocyanate carbon may be difficult to observe. nih.gov |

| HSQC | Direct one-bond correlations between protons and heteronuclei (e.g., ¹³C) | Unambiguous assignment of proton and carbon signals, confirming the structure. youtube.com |

High-Resolution Mass Spectrometry (HR-MS) for Product Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. quality-assistance.com This technique is used to verify the identity of this compound and its reaction products. thermofisher.com By measuring the mass-to-charge ratio with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing definitive confirmation of the chemical structure. sciex.comnih.gov

| Technique | Information Provided | Application to this compound |

| High-Resolution Mass Spectrometry (HR-MS) | Highly accurate mass-to-charge ratio | Confirmation of the elemental composition (C₈H₁₄N₂S) and identification of reaction products. |

Circular Dichroism (CD) for Conformational Analysis of Protein Interactions

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins and detect conformational changes upon interaction with ligands such as this compound. nih.gov This method relies on the differential absorption of left and right-handed circularly polarized light by chiral molecules, including the peptide bonds within proteins arranged in helical, sheet, or random coil structures. nih.govmdpi.com

In the context of this compound research, far-UV CD spectroscopy (typically in the 185-260 nm range) is employed to monitor alterations in the protein's secondary structure. mdpi.com The binding of the isothiocyanate group to a protein can induce significant changes in its conformation. These changes are reflected in the CD spectrum, which shows characteristic positive and negative bands corresponding to different secondary structural elements. mdpi.comnih.gov For instance, a typical α+β class protein might exhibit a positive maximum around 190 nm and two negative bands near 208 and 220 nm. mdpi.com By analyzing the shifts in these bands and changes in their ellipticity, researchers can quantify the relative proportions of α-helix, β-sheet, and random coil structures before and after the interaction with this compound. nih.govmdpi.com Such analyses are crucial for understanding how the compound might alter a protein's function by modifying its three-dimensional structure. researchgate.net

Protein Interaction and Binding Assays

To fully characterize the interaction between this compound and its protein targets, a combination of proteomic and biophysical assays is utilized. These techniques provide information on which proteins are targeted, the nature of the binding, and the stoichiometry of the resulting complexes.

Radiometric Labeling and Proteomic Techniques (e.g., Two-Dimensional Gel Electrophoresis)

Radiometric labeling is a highly sensitive method for tracking the modification of proteins by a specific compound. While direct radiometric labeling of this compound is not commonly detailed, analogous stable isotope labeling techniques in quantitative proteomics serve a similar purpose. nih.govnih.gov These methods involve labeling peptides from different samples (e.g., treated vs. untreated with the isothiocyanate) with isotopic tags. nih.gov

Following labeling, two-dimensional gel electrophoresis (2-DE) can be employed to separate the complex mixture of proteins from a cell or tissue lysate. nih.govcreative-proteomics.com In 2-DE, proteins are first separated based on their isoelectric point (pI) in the first dimension (isoelectric focusing) and then by their molecular weight in the second dimension (SDS-polyacrylamide gel electrophoresis). nih.govcreative-proteomics.comresearchgate.net This high-resolution separation allows for the visualization of thousands of individual protein spots on a gel. creative-proteomics.comyoutube.com By comparing the 2-DE patterns of treated and untreated samples, researchers can identify proteins that have been modified by this compound, as indicated by shifts in their pI or molecular weight. Subsequent mass spectrometry analysis of the excised protein spots can then definitively identify the target proteins.

Quantitative Binding Affinity Determination (e.g., Ellman Assay)

The Ellman assay is a widely used method for quantifying free sulfhydryl groups in a sample. In the context of this compound, this assay can be indirectly used to assess the covalent binding of the isothiocyanate group to cysteine residues in proteins. Isothiocyanates are known to react with nucleophilic groups, including the thiol group of cysteine, to form a dithiocarbamate. researchgate.net By measuring the decrease in the number of free sulfhydryl groups in a protein solution after incubation with this compound, the extent of this covalent modification can be quantified. This provides a measure of the binding affinity and reactivity of the compound towards specific protein targets.

Size-Exclusion Chromatography (SEC) with Multi-Angle Light Scattering for Protein Quaternary Structure

Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is an absolute technique for determining the molar mass and size of proteins and protein complexes in solution. nih.govresearchgate.net This method is invaluable for studying changes in the quaternary structure of proteins, such as oligomerization or aggregation, that may be induced by interaction with this compound. nih.govnih.gov

SEC separates molecules based on their hydrodynamic radius, after which the eluate passes through a MALS detector and a concentration detector (like a refractive index detector). rsc.orgprotocols.io The MALS detector measures the intensity of light scattered by the molecules at multiple angles, which, when combined with the concentration data, allows for the precise calculation of the molar mass of the eluting species, independent of its shape or elution time. nih.govresearchgate.net This technique can distinguish between monomers, dimers, and higher-order oligomers, providing critical information on how this compound might influence protein-protein interactions and the assembly of protein complexes. nih.govwyatt.com

Cellular and Biochemical Assays

To understand the biological consequences of the interactions between this compound and cellular components, various in vitro assays are performed. These assays assess the compound's impact on cell viability and proliferation.

In Vitro Cytotoxicity Analysis (e.g., MTT Assay on Murine Fibroblast and Human Tumor Cell Lines)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and cytotoxicity. scite.ai This assay is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. mdpi.com

In research involving this compound, the MTT assay is performed on various cell lines, including murine fibroblasts and a range of human tumor cell lines, to determine the compound's cytotoxic effects. nih.govnih.govnih.govnih.gov Cells are cultured in the presence of varying concentrations of the isothiocyanate for specific time periods (e.g., 24, 48, or 72 hours). mdpi.comnih.govnih.gov The results are typically presented as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. rsc.orgrug.nl These studies help to elucidate the dose-dependent and time-dependent cytotoxic effects of this compound on both normal and cancerous cells. nih.govfao.org

| Cell Line Type | Assay | Findings |

| Murine Fibroblast | MTT Assay | Studies on similar compounds have evaluated cytotoxicity on fibroblast cell lines to assess effects on non-cancerous cells. nih.govnih.gov |

| Human Tumor Cell Lines | MTT Assay | Isothiocyanates like PEITC have shown dose- and time-dependent cytotoxic effects on various human cancer cell lines, with specific IC50 values determined. nih.govnih.gov |

Tautomerase Activity Assays

The enzyme macrophage migration inhibitory factor (MIF) possesses a unique tautomerase activity, which has become a key target for therapeutic intervention in inflammatory diseases. nih.govmdpi.com Isothiocyanates are known to be potent, often irreversible, inhibitors of MIF's tautomerase activity by covalently modifying its N-terminal proline residue. nih.govresearchgate.net Therefore, assessing the effect of this compound on MIF tautomerase activity is a critical step in characterizing its potential anti-inflammatory properties.

Two primary spectrophotometric assays are widely used for this purpose. These assays are typically conducted in 96-well microtiter plates for high-throughput screening. nih.gov

L-Dopachrome Methyl Ester Tautomerase Assay: This assay measures the rate of tautomerization of L-dopachrome methyl ester to a colorless product. nih.govnih.gov The reaction is monitored by the decrease in absorbance at or near 475 nm. nih.gov The sensitivity of this assay is highly dependent on the reaction conditions. For instance, replacing phosphate (B84403) buffers, which can catalyze the reaction non-enzymatically, with a Bis-Tris buffer at a lower pH of 6.2 significantly improves sensitivity by reducing the non-enzymatic rate. nih.gov The substrate, L-dopachrome methyl ester, is prepared fresh by oxidizing L-DOPA methyl ester with sodium periodate. nih.gov

4-Hydroxyphenylpyruvate (4-HPP) Tautomerase Assay: An alternative and commonly used method involves the MIF-catalyzed keto-to-enol tautomerization of 4-hydroxyphenylpyruvate (4-HPP). researchgate.netnih.gov The formation of the enol product is monitored by an increase in absorbance, typically around 305-320 nm. nih.govnih.gov This assay can be used as an orthogonal method to confirm hits from the L-dopachrome assay. researchgate.netnih.gov To prevent interference from metal ions, the inclusion of a chelating agent like EDTA in the assay buffer is recommended. researchgate.net

To evaluate the inhibitory potential of a compound like this compound, the enzyme (recombinant human or murine MIF) is pre-incubated with various concentrations of the test compound before the addition of the substrate. nih.govpnas.org The change in activity compared to a control without the inhibitor allows for the calculation of key kinetic parameters, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov

Table 1: Comparison of MIF Tautomerase Activity Assay Parameters

| Parameter | L-Dopachrome Methyl Ester Assay | 4-Hydroxyphenylpyruvate (4-HPP) Assay |

|---|---|---|

| Principle | Measures tautomerization of L-dopachrome methyl ester | Measures keto-to-enol tautomerization of 4-HPP |

| Substrate Preparation | Freshly prepared by oxidation of L-DOPA methyl ester nih.gov | Commercially available, dissolved in buffer nih.gov |

| Detection Wavelength | Decrease in absorbance at ~475 nm nih.govresearchgate.net | Increase in absorbance at ~320 nm researchgate.netnih.gov |

| Typical Buffer | 50 mM Bis-Tris, 1 mM EDTA, pH 6.2 nih.gov | 50 mM Sodium Phosphate or Boric Acid, pH 6.2-6.6 nih.govpnas.org |

| Key Advantage | Measurement at longer wavelengths avoids interference from cell lysates nih.gov | Substrate is generally more stable researchgate.net |

Quantification of Protein Phosphorylation Levels (e.g., Akt Phosphorylation)

The protein kinase Akt (also known as Protein Kinase B) is a central node in cellular signaling pathways that govern processes like cell survival, growth, and proliferation. nih.gov The activation of Akt is a multi-step process that critically involves phosphorylation at two key sites: Threonine 308 (T308) and Serine 473 (S473). nih.gov Some isothiocyanates have been shown to modulate this pathway; for instance, PEITC promotes glucose uptake through Akt activation, and MIF-induced Akt phosphorylation can be reduced by MIF inhibitors. nih.gov Therefore, quantifying the effect of this compound on Akt phosphorylation is essential for understanding its impact on cell signaling.

The gold-standard methodology for quantifying protein phosphorylation is the quantitative Western blot . nih.govresearchgate.net

Methodology Overview:

Sample Preparation: Cells are treated with the compound of interest (e.g., this compound) or a control vehicle. After treatment, the cells are lysed in a buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins. bio-rad-antibodies.com

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples onto the gel.

Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (typically PVDF or nitrocellulose). nih.govbio-rad-antibodies.com

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then probed with primary antibodies that specifically recognize either the phosphorylated form of the protein (e.g., anti-phospho-Akt (Ser473) or anti-phospho-Akt (Thr308)) or the total amount of the protein, irrespective of its phosphorylation state (e.g., anti-total-Akt). nih.govbio-rad-antibodies.com

Detection and Quantification: A secondary antibody conjugated to an enzyme (like HRP) or a fluorophore is used to detect the primary antibody. The signal is captured using a chemiluminescence or fluorescence imaging system. bio-rad-antibodies.com The intensity of the bands corresponding to the phosphorylated protein is normalized to the intensity of the bands for the total protein. This ratio (phospho-protein/total protein) provides a quantitative measure of the change in phosphorylation levels across different treatment conditions. bio-rad-antibodies.com

Advanced, highly sensitive immunoassays, such as nanofluidic-based systems, can also be employed. These methods offer higher resolution for different isoforms and phosphoforms and require significantly less sample material compared to traditional Western blots. nih.gov

Table 2: Key Reagents and Steps in Akt Phosphorylation Quantification via Western Blot

| Step | Description | Critical Reagents/Considerations |

|---|---|---|

| Cell Lysis | Extraction of proteins from treated cells. | Lysis buffer containing phosphatase and protease inhibitor cocktails to preserve protein modifications. bio-rad-antibodies.com |

| Protein Separation | Separation of proteins by molecular weight. | SDS-PAGE (e.g., 10% polyacrylamide gel). nih.gov |

| Immunoprobing (Primary Antibodies) | Specific detection of target proteins on the membrane. | Phospho-specific antibodies (e.g., anti-p-Akt S473, anti-p-Akt T308) and total protein antibodies (e.g., anti-pan-Akt). nih.govbio-rad-antibodies.com |

| Immunoprobing (Secondary Antibodies) | Detection of the primary antibody. | Enzyme- or fluorophore-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP). |

| Quantification | Measurement of band intensity to determine relative phosphorylation. | Densitometry analysis software. Normalization of the phospho-protein signal to the total protein signal is crucial. nih.govbio-rad-antibodies.com |

Computational Chemistry and Structural Biology Insights into 2 Piperidinoethyl Isothiocyanate

Quantum Chemical Calculations for Molecular Properties

Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Electronic Structure and Reactivity

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in understanding a molecule's electronic behavior. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

A comprehensive search of scientific databases did not yield specific HOMO-LUMO energy values or orbital diagrams for 2-Piperidinoethyl isothiocyanate.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. This analysis provides a detailed picture of the bonding and antibonding interactions, which are crucial for understanding molecular stability.

Specific NBO analysis data, including stabilization energies associated with hyperconjugative interactions for this compound, could not be located in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. The different potential values are represented by a color spectrum, typically with red indicating negative potential and blue indicating positive potential.

A specific MEP map for this compound is not available in the reviewed scientific literature.

Calculation of Mulliken's Net Charges and First Hyperpolarizability

A search of the literature did not reveal any published data on the calculated Mulliken's net charges or the first hyperpolarizability for this compound.

Crystallographic Studies and Intermolecular Interactions

Crystallographic studies, particularly X-ray diffraction, are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Hirshfeld Surface Analysis for Detailed Intermolecular Contacts (e.g., Weak Hydrogen Bonds)

No studies detailing the Hirshfeld surface analysis of this compound were found. This type of analysis, which is crucial for understanding intermolecular interactions in the solid state, such as weak hydrogen bonds, has not been applied to this compound in available research.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While this compound (sometimes abbreviated as 2PITC) has been identified as an inhibitor of Macrophage Migration Inhibitory Factor (MIF), detailed molecular docking and dynamics simulation studies elucidating the specific interactions between the compound and the MIF protein are not present in the reviewed literature. Such studies would typically provide insights into the binding mode, key interacting amino acid residues, and the stability of the ligand-protein complex, but this information is not available for this compound.

Broader Research Implications and Future Directions for 2 Piperidinoethyl Isothiocyanate Studies

Design and Synthesis of Novel Derivatives with Enhanced Biological Specificity

The foundational role of 2-Piperidinoethyl isothiocyanate as a precursor for more complex molecules is a significant area of ongoing and future research. Its isothiocyanate group readily reacts with primary and secondary amines to form thiourea (B124793) derivatives, a class of compounds with a broad spectrum of biological activities. researchgate.netmdpi.com This reactivity allows for the systematic synthesis of diverse chemical libraries.

A notable application of this compound is in the synthesis of compounds targeting specific biological pathways. For instance, it has been utilized as a reactant in the creation of urea (B33335) and thiourea derivatives with potential as antimalarial chemotherapeutics and neuropeptide S (NPS) antagonists. sigmaaldrich.comsigmaaldrich.com Specifically, it was used to synthesize N-benzyl-3-(2-methylpropyl)-1-oxo-3-phenyl-hexahydro-1H- researchgate.netresearchgate.netoxazolo[3,4-a]piperazine-5-carboxamide, a novel core scaffold with potent NPSR antagonist activity. mdpi.com The NPS system is implicated in a variety of central nervous system disorders, including anxiety, panic disorder, and substance abuse, making the development of potent and selective antagonists a key therapeutic goal. nih.gov

Future work in this area should focus on expanding the library of derivatives by reacting this compound with a wider array of amine-containing fragments. This approach, known as diversity-oriented synthesis, can lead to the discovery of compounds with novel biological activities. The synthesis of hybrid molecules, where the this compound moiety is combined with other pharmacophores, is another promising strategy to enhance biological specificity and potency.

Exploration of Structure-Activity Relationships (SAR) in Targeted Pathways

A systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their therapeutic potential. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For thiourea derivatives synthesized from this compound, understanding the SAR can guide the design of more potent and selective compounds. researchgate.net

In the context of neuropeptide S receptor antagonists, SAR studies on a series of diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-ones, which include derivatives of this compound, revealed that the receptor can tolerate variations in the size and polarity of substituents at several positions. nih.gov The most potent antagonists in this series possessed simple aliphatic ureas or ureas with basic amine-containing substituents that were further modified with hydrophobic groups, such as the piperidinoethyl group. nih.gov This suggests that the piperidine (B6355638) ring of this compound plays a significant role in the activity of these antagonists.

Future SAR studies should systematically modify both the piperidine and the ethyl isothiocyanate portions of the molecule. For example, altering the substitution pattern on the piperidine ring or changing the length and flexibility of the ethyl linker could provide valuable insights into the structural requirements for optimal activity in targeted pathways, such as those involved in malaria or neuropeptide S signaling. nih.govnih.gov

Advanced In Vitro and In Vivo Model Systems for Efficacy and Mechanism Validation

To fully characterize the biological effects of this compound and its derivatives, the use of advanced in vitro and in vivo model systems is essential. While simple cell-based assays can provide initial information on a compound's activity, more complex models are needed to understand its efficacy and mechanism of action in a physiologically relevant context. mdpi.comnih.gov

For derivatives with potential anticancer activity, for example, three-dimensional (3D) cell culture models, such as spheroids or organoids, can better mimic the tumor microenvironment than traditional two-dimensional (2D) cultures. nih.gov These models can be used to assess a compound's ability to penetrate tissues and exert its effects in a more realistic setting.

In vivo, transgenic mouse models of specific diseases, such as the transgenic adenocarcinoma of the mouse prostate (TRAMP) model for prostate cancer, can be invaluable for evaluating the therapeutic efficacy of novel compounds. nih.gov For neuropeptide S receptor antagonists derived from this compound, behavioral models in rodents can be used to assess their effects on anxiety, memory, and addiction-related behaviors. mdpi.com The use of such advanced models is critical for validating the therapeutic potential of these compounds and for identifying potential off-target effects before they are considered for clinical development.

Integration with Omics Technologies for Comprehensive Biological Profiling

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach for the comprehensive biological profiling of this compound and its derivatives. nih.govnih.gov These technologies allow for the simultaneous measurement of thousands of molecular changes in response to a compound, providing a global view of its effects on cellular systems.

For instance, transcriptomic analysis using microarrays or RNA-sequencing can identify genes whose expression is altered by a compound, offering clues about the pathways it modulates. Proteomics can be used to identify the protein targets of a compound, while metabolomics can reveal its impact on cellular metabolism. nih.gov

The application of these technologies to cells or tissues treated with this compound derivatives could uncover novel mechanisms of action and identify biomarkers that could be used to monitor their therapeutic effects. This comprehensive profiling is a crucial step in understanding the full biological impact of these compounds and in identifying potential new therapeutic applications.

Development of this compound as a Molecular Probe for Biological Targets

The reactive nature of the isothiocyanate group makes this compound an attractive candidate for development as a molecular probe. Molecular probes are small molecules that can be used to study the function of biological molecules, such as proteins, in their native environment. The isothiocyanate group can form a stable covalent bond with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine, allowing for the specific labeling and identification of target proteins.

By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to this compound, it could be transformed into a powerful tool for chemical biology research. Such a probe could be used to identify the cellular targets of its derivatives, providing valuable information about their mechanism of action. Furthermore, these probes could be used to study the localization and dynamics of target proteins within cells. The development of this compound-based molecular probes represents a promising future direction that could significantly advance our understanding of the biological pathways modulated by this class of compounds.

Q & A

Q. How to address variability in reported inhibitory effects of this compound across enzyme isoforms?

- Methodological Answer : Isoform-specific differences in active site accessibility or residue nucleophilicity may explain variability. Comparative molecular docking (e.g., AutoDock Vina) predicts binding affinities across isoforms. Experimental validation via site-directed mutagenesis (e.g., cysteine-to-serine substitutions) confirms critical residues. Cross-study validation using standardized assay buffers (e.g., 50 mM Tris-HCl, pH 7.4) reduces methodological bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.